molecular formula C7H8FNO2 B13080696 4-Amino-2-fluoro-5-methoxyphenol

4-Amino-2-fluoro-5-methoxyphenol

Cat. No.: B13080696
M. Wt: 157.14 g/mol
InChI Key: GQMZHVMPWZQDOE-UHFFFAOYSA-N
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Description

Historical Trajectories of Research on Substituted Aromatic Amines and Phenols

The scientific journey into substituted aromatic compounds is a rich narrative that began long before the isolation of many elements. The industrial use of phenols and aromatic amines, for instance, surged with the growth of the synthetic dye industry.

Early Developments : The 19th and early 20th centuries marked the foundational period for understanding aromatic chemistry. Aromatic amines, like aniline, and phenols were established as crucial intermediates in the synthesis of azo dyes and other pigments. iloencyclopaedia.org The reactivity of the amino and hydroxyl groups and their influence on the aromatic ring became central topics of investigation. iloencyclopaedia.orgslideshare.net

The Rise of Organofluorine Chemistry : The history of organofluorine chemistry began even before elemental fluorine was first isolated by Henri Moissan in 1886. nih.govnumberanalytics.comalfa-chemistry.com Early reactions, such as the Balz-Schiemann reaction discovered in 1927, provided the first reliable methods for introducing fluorine into aromatic rings. nih.govnumberanalytics.com The Second World War significantly accelerated research in this area, leading to the commercialization of fluorinated compounds like Teflon and Freon. wikipedia.org

Post-War Advancements : Following the war, research focused on developing more selective and safer fluorinating agents. The unique properties imparted by fluorine, such as enhanced metabolic stability and bioavailability, spurred its use in medicinal chemistry and agrochemicals. numberanalytics.comcas.cn Concurrently, the study of substituted phenols and anilines continued to evolve, with a focus on their roles in polymerization, antioxidant chemistry, and as precursors to complex natural products and pharmaceuticals. nih.govacs.orgdtic.mil

A timeline of key historical developments is presented below.

YearDiscovery/DevelopmentSignificance
1835 First synthesis of an organofluorine compound (methyl fluoride). nih.govDemonstrated the possibility of forming carbon-fluorine bonds.
1886 Henri Moissan isolates elemental fluorine. numberanalytics.comalfa-chemistry.comOpened the door for the systematic study of fluorine and its compounds.
1927 Schiemann reaction is discovered. nih.govProvided a reliable method for synthesizing fluoroaromatic compounds from diazonium salts.
1930s Commercialization of Freon refrigerants. wikipedia.orgFirst large-scale industrial application of organofluorine compounds.
1938 Accidental discovery of Polytetrafluoroethylene (PTFE or Teflon). alfa-chemistry.comLed to the development of high-performance fluoropolymers.
Mid-20th Century Increased use of aromatic amines as dye intermediates. iloencyclopaedia.orgDrove research into the synthesis and reactivity of substituted anilines.

Structural Significance of Fluorine, Methoxy (B1213986), and Amino Substituents in Aromatic Systems

The properties of 4-Amino-2-fluoro-5-methoxyphenol are a direct result of the electronic and steric contributions of its three distinct substituents on the phenol (B47542) ring.

Fluorine Substituent : As the most electronegative element, fluorine exerts a powerful influence. mdpi.comacs.orgchemxyne.com

Inductive Effect : It has a strong electron-withdrawing inductive effect (-I), which can decrease the basicity of the nearby amino group and increase the acidity of the phenolic hydroxyl group. acs.org

Resonance Effect : Fluorine has a weak electron-donating resonance effect (+R) due to its lone pairs, but this is generally overshadowed by its inductive effect. chemxyne.com

Steric and Physicochemical Effects : Its small van der Waals radius (1.47 Å, close to hydrogen's 1.20 Å) means it adds minimal steric bulk. acs.org Incorporating fluorine can enhance metabolic stability, membrane permeability, and binding affinity to target proteins, making it a key feature in many modern drugs. acs.orgnih.gov

Methoxy Substituent (-OCH₃) : The methoxy group exhibits dual electronic behavior.

Inductive Effect : Due to the high electronegativity of the oxygen atom, it has an electron-withdrawing inductive effect (-I). stackexchange.comvaia.com

Amino Substituent (-NH₂) : The amino group is a powerful activating group.

Inductive and Resonance Effects : Like the methoxy group, it has a -I effect and a strong +R effect. The electron-donating resonance effect is dominant, strongly activating the ring towards electrophilic substitution, particularly at the ortho and para positions. numberanalytics.comrsc.org

Basicity : The lone pair on the nitrogen atom makes the amino group basic, although this basicity is reduced in aromatic amines compared to aliphatic amines because the lone pair is delocalized into the ring. msu.eduwikipedia.org

SubstituentInductive Effect (-I)Resonance Effect (+R)Overall Effect on Aromatic Ring
Fluoro (-F) StrongWeakDeactivating, Ortho/Para directing
Methoxy (-OCH₃) ModerateStrongActivating, Ortho/Para directing
Amino (-NH₂) WeakVery StrongStrongly Activating, Ortho/Para directing

Current and Prospective Research Avenues for this compound

While specific research literature on this compound is not extensive, its structure suggests several areas of potential research interest. Its utility is exemplified by its relation to compounds like 4-fluoro-2-methoxy-5-nitroaniline, a known synthetic intermediate. google.com The value of this molecule lies in its potential as a versatile building block.

The combination of electron-donating (amino, methoxy) and electron-withdrawing (fluoro) groups makes it an interesting scaffold for:

Medicinal Chemistry : The substituents are common in bioactive molecules. The fluorine can enhance metabolic stability, the amino group can serve as a handle for forming amides or other linkages, and the phenol and methoxy groups are prevalent in natural products. nih.govchemxyne.com

Materials Science : Phenolic compounds are precursors to polymers and resins. The fluorine atom could impart desirable properties like thermal stability and chemical resistance to materials derived from this compound. numberanalytics.com

Synthetic Chemistry : As a poly-substituted aromatic, it is a valuable starting material for creating more complex molecules, allowing for regioselective transformations based on the directing effects of its functional groups.

Modern computational chemistry provides powerful tools to predict and understand the behavior of complex molecules like this compound without the need for initial laboratory synthesis.

Density Functional Theory (DFT) : DFT calculations are widely used to investigate the electronic structure, geometry, and reactivity of substituted aromatic compounds. rsc.orgrsc.org For a molecule like this, DFT can be used to predict the most stable conformation, calculate the electron density at different positions on the ring to predict sites of electrophilic or nucleophilic attack, and determine bond strengths.

Molecular Orbital (MO) Theory : MO theory helps explain the electronic effects of substituents. rsc.org Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity in various reactions. For instance, the HOMO distribution indicates the most likely sites for electrophilic attack. rsc.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) : In medicinal chemistry research, theoretical frameworks like QSAR are used to correlate the chemical structure of compounds with their biological activity. Computational descriptors for this compound (such as lipophilicity, electronic parameters, and steric factors) could be calculated to predict its potential bioactivity. nih.gov Ab initio studies on similar substituted phenols have been used to investigate properties like excited-state acidity, which is crucial for understanding photochemical behavior. researchgate.net

The synthesis and study of fluorinated aromatics have been revolutionized by modern chemical methods. The preparation of a compound like this compound would rely on these advanced techniques.

Electrophilic Fluorination : This involves using reagents that deliver an electrophilic fluorine atom ("F+"). Modern reagents like Selectfluor are significantly safer and more selective than early reagents like elemental fluorine. numberanalytics.comcas.cn

Nucleophilic Aromatic Substitution (SₙAr) : This method involves replacing a leaving group (like -Cl or -NO₂) on an activated aromatic ring with a fluoride (B91410) ion. numberanalytics.comacs.org

Transition Metal-Catalyzed Fluorination : This has emerged as a powerful strategy, enabling the fluorination of C-H bonds and other transformations under milder conditions and with greater control. numberanalytics.comcas.cn

Modern Amide Bond Formation : The amino group can be functionalized using advanced coupling methods. For instance, DAST and other modern reagents can facilitate the formation of amides from carboxylic acids and amines under mild conditions. acs.org

Late-Stage Functionalization : A significant trend in modern synthesis is the introduction of key functional groups, like fluorine, at a late stage in a synthetic sequence. This allows for the rapid creation of diverse analogues of a complex molecule for biological screening. cas.cn

MethodTypical Reagent(s)Description
Electrophilic Fluorination Selectfluor, N-Fluorobenzenesulfonimide (NFSI)Uses an electrophilic fluorine source to directly fluorinate an electron-rich aromatic ring. numberanalytics.combeilstein-journals.org
Nucleophilic Aromatic Substitution (SₙAr) Potassium Fluoride (KF), Cesium Fluoride (CsF)A fluoride anion displaces a good leaving group on an electron-deficient aromatic ring. numberanalytics.comacs.org
Balz-Schiemann Reaction HBF₄, NaNO₂A classical method that converts an aromatic amine to a diazonium tetrafluoroborate (B81430) salt, which is then thermally decomposed to yield the aryl fluoride. nih.govnumberanalytics.com
Transition Metal-Catalyzed C-H Fluorination Pd, Cu, or Ag catalysts with a fluorine sourceEnables the direct conversion of a C-H bond to a C-F bond, offering high regioselectivity. cas.cn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

4-amino-2-fluoro-5-methoxyphenol

InChI

InChI=1S/C7H8FNO2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,9H2,1H3

InChI Key

GQMZHVMPWZQDOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)F)O

Origin of Product

United States

Reactivity and Derivatization Chemistry of 4 Amino 2 Fluoro 5 Methoxyphenol

Reactivity of the Aromatic Amino Group

The primary amino group is a key site for a wide range of chemical modifications, enabling the synthesis of diverse derivatives.

The primary amino group of 4-Amino-2-fluoro-5-methoxyphenol can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.gov This reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the formation of a C=N double bond. nih.gov Schiff bases are versatile intermediates in organic synthesis and are known for their biological activities. nih.govnih.gov

For instance, the reaction of an aminophenol derivative with an aldehyde, such as furan-2-carboxaldehyde, can lead to the formation of a corresponding Schiff base. nih.gov In a similar fashion, this compound would be expected to react with various aldehydes and ketones to yield a range of novel Schiff base derivatives. The general structure of this reaction is depicted below:

Scheme 1: General reaction for Schiff base formation from this compound.

The resulting Schiff bases can be isolated and characterized or used in situ for further transformations. The stability of these imines can vary depending on the nature of the aldehyde or ketone used. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic ones.

The aromatic amino group can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt of this compound is a highly versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reactions. nih.gov

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br, I), cyano (CN), and trifluoromethyl (CF3) groups, using the corresponding copper(I) salt as a catalyst. nih.gov This provides a powerful method for introducing diverse functionalities onto the aromatic ring.

Examples of Potential Sandmeyer Reactions:

Reactant (Diazonium Salt of this compound)ReagentProduct
Ar-N₂⁺Cl⁻CuCl4-Chloro-2-fluoro-5-methoxyphenol
Ar-N₂⁺Cl⁻CuBr4-Bromo-2-fluoro-5-methoxyphenol
Ar-N₂⁺BF₄⁻CuCN4-Cyano-2-fluoro-5-methoxyphenol

Beyond the classic Sandmeyer reaction, the diazonium salt can also be transformed into other functional groups. For example, treatment with potassium iodide yields the corresponding iodo derivative, and heating in an aqueous acidic solution leads to the replacement of the diazonium group with a hydroxyl group.

The amino group of this compound can be readily acylated or alkylated. Acylation, the introduction of an acyl group (R-C=O), is typically achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. This reaction forms an amide linkage.

Alkylation of the amino group, the introduction of an alkyl group, can be more challenging to control as it can lead to a mixture of mono- and di-alkylated products. Selective N-alkylation can sometimes be achieved by indirect methods, such as reductive amination, which involves the condensation of the amine with an aldehyde or ketone to form an imine, followed by reduction of the imine with a reducing agent like sodium borohydride. researchgate.net

Comparison of Acylation and Alkylation:

ReactionReagentsProduct Type
AcylationAcyl chloride, anhydride (B1165640)Amide
AlkylationAlkyl halideSecondary or tertiary amine
Reductive AminationAldehyde/ketone, NaBH₄Secondary or tertiary amine

The presence of the amino group, in conjunction with the other functionalities on the ring, opens up possibilities for the synthesis of various heterocyclic systems. Through carefully chosen reaction partners and conditions, this compound can serve as a building block for more complex molecules.

Pyridine (B92270) and Pyrimidine (B1678525) Analogues: While direct cyclization to a pyridine ring might be complex, the amino group can be a handle to build a pyrimidine ring. For instance, reaction with a 1,3-dicarbonyl compound or its equivalent could lead to a substituted pyrimidine. The synthesis of fluorinated pyrimidines is of significant interest due to their prevalence in pharmaceuticals. nih.gov The general approach involves the condensation of a suitable precursor with an amidine. beilstein-journals.org

Pyrazoline Analogues: Pyrazolines can be synthesized from α,β-unsaturated ketones (chalcones) and hydrazines. While this compound itself is not a direct precursor, its derivatives could be. For example, a chalcone (B49325) derived from an acetylated version of the aminophenol could be reacted with hydrazine (B178648) to form a pyrazoline ring. The synthesis of fluorinated pyrazoles has been demonstrated from fluorinated enolates and hydrazines. nih.gov

Thiazole (B1198619) Analogues: Thiazole rings can be constructed via the Hantzsch thiazole synthesis, which involves the reaction of a α-haloketone with a thioamide. The amino group of this compound could be converted into a thioamide, which could then be used in such a cyclization.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, allowing for the formation of ethers and esters.

The hydroxyl group can be converted into an ether through the Williamson ether synthesis, which involves deprotonation of the phenol (B47542) with a base to form a phenoxide, followed by reaction with an alkyl halide. Selective O-alkylation of aminophenols can be achieved by first protecting the amino group, for example, by forming a Schiff base with benzaldehyde, followed by alkylation of the hydroxyl group and subsequent hydrolysis of the imine to restore the amino group. researchgate.net

Esterification can be accomplished by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base. This reaction leads to the formation of a phenyl ester.

Summary of O-Functionalization Reactions:

ReactionReagentsProduct Type
EtherificationBase, Alkyl halideEther
EsterificationAcyl chloride or Anhydride, BaseEster

Phenol Oxidation Mechanisms

The phenolic hydroxyl group in this compound is susceptible to oxidation, a reaction that can proceed through various mechanisms, including enzymatically and with chemical oxidants. The nature of the substituents on the aromatic ring significantly influences the pathway and products of these oxidation reactions.

A primary enzymatic pathway for phenol oxidation involves tyrosinase, a copper-containing enzyme. pnas.orgmdpi.com Tyrosinase catalyzes the ortho-hydroxylation of monophenols to catechols and the subsequent oxidation of catechols to ortho-quinones. pnas.orgmdpi.comdss.go.th For a substrate like this compound, which is a substituted p-aminophenol, tyrosinase would likely catalyze its oxidation to an o-quinone imine. nih.gov The presence of an ortho-fluoro substituent, which is strongly electron-withdrawing, and a meta-methoxy group can influence the enzyme's activity and the stability of the resulting quinonoid species. nih.govproquest.com Generally, phenols with ortho-substituents can still be substrates for tyrosinase, although the reaction kinetics may be altered. nih.gov

Chemical oxidation of aminophenols can lead to the formation of quinone imines. For instance, the oxidation of 4-aminophenol (B1666318) can yield benzoquinone imine. researchgate.net The specific substituents on this compound will direct the regioselectivity of such oxidations and affect the reactivity of the formed quinone imine. The electron-donating amino group and the methoxy (B1213986) group, along with the electron-withdrawing fluorine atom, create a complex electronic environment that will dictate the preferred sites of oxidation and subsequent reactions of the oxidized product.

Reactivity of the Methoxy Group

The methoxy group in this compound is a key functional group that can undergo specific chemical transformations, most notably demethylation to reveal a second phenolic hydroxyl group.

Selective Demethylation Reactions (e.g., using BBr₃)

A common and effective method for the cleavage of aryl methyl ethers is the use of boron tribromide (BBr₃). chem-station.comorgsyn.orgnih.gov This powerful Lewis acid readily coordinates to the oxygen atom of the methoxy group, facilitating the nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane (B36050) and a borate (B1201080) ester intermediate. Subsequent hydrolysis of this intermediate yields the desired phenol. chem-station.comnih.gov

The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures (e.g., -78 °C to 0 °C) to control the high reactivity of BBr₃. chem-station.comcommonorganicchemistry.com The presence of other functional groups, such as the amino and fluoro substituents in this compound, needs to be considered. While BBr₃ is generally selective for methoxy groups, the amino group could potentially interact with the Lewis acid. However, by carefully controlling the reaction conditions, selective O-demethylation can often be achieved. orgsyn.org

Table 1: General Conditions for BBr₃-Mediated Demethylation of Aryl Methyl Ethers

ReagentStoichiometry (Ether:BBr₃)SolventTemperatureTypical Reaction Time
BBr₃1 : 1 to 1 : 3Dichloromethane (DCM)-78 °C to room temp.1 to 24 hours

This table presents generalized conditions. Optimal conditions for this compound would require experimental optimization.

Reactivity of the Fluoro Substituent

The fluorine atom at the 2-position of the aromatic ring plays a crucial role in modulating the reactivity of this compound. Its high electronegativity and ability to participate in hydrogen bonding can influence the molecule's chemical behavior in several ways.

C-F Bond Activation and Directed Functionalization

While the carbon-fluorine bond is the strongest single bond to carbon, its activation for cross-coupling reactions is a significant area of research in organic synthesis. mdpi.comnih.gov In fluoroaromatic compounds, C-F bond activation can be achieved using transition metal catalysts, often under more forcing conditions than for other halogens. mdpi.comnih.gov The presence of activating groups on the ring can facilitate this process. In the case of this compound, the amino and methoxy groups, being electron-donating, generally activate the ring towards electrophilic substitution but can also influence the feasibility of C-F bond activation in metal-catalyzed reactions. Nucleophilic aromatic substitution (SNAr) of the fluorine is also a possibility, particularly if the ring is further activated by strongly electron-withdrawing groups. nih.govmdpi.com

Role of Fluorine in Regioselective Reactivity

In nucleophilic aromatic substitution, fluorine can be a good leaving group, especially when activated by electron-withdrawing groups positioned ortho or para to it. nih.govstackexchange.com The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex formed during the reaction. researchgate.net

Metal-Catalyzed Coupling and Advanced Bond-Forming Reactions

The functional groups on this compound make it a versatile substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules.

Prominent examples of such transformations include the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling: This reaction would typically involve converting the phenol to a triflate or another suitable leaving group, or potentially activating the C-F bond, to couple with a boronic acid or ester in the presence of a palladium catalyst. wikipedia.orglibretexts.org This allows for the introduction of new aryl or vinyl substituents.

Buchwald-Hartwig Amination: The amino group of this compound could potentially undergo N-arylation, or if the molecule were derivatized to an aryl halide or triflate, it could be coupled with a wide range of amines. wikipedia.orgrug.nlorganic-chemistry.org

Sonogashira Coupling: Similar to the Suzuki coupling, derivatization to an aryl halide or triflate would enable the coupling with terminal alkynes, providing access to acetylenic derivatives. organic-chemistry.orgwikipedia.org

The interplay of the activating amino and methoxy groups and the deactivating but ortho-, para-directing fluoro group will influence the efficiency and regioselectivity of these coupling reactions. The specific choice of catalyst, ligand, base, and reaction conditions is crucial for achieving the desired transformation. snnu.edu.cnbeilstein-journals.orgysu.amnih.gov

Table 2: Overview of Potential Metal-Catalyzed Coupling Reactions

Reaction NameCoupling PartnersCatalyst System (Typical)Resulting Bond
Suzuki-MiyauraAryl-X + R-B(OR)₂Pd catalyst, BaseC-C
Buchwald-HartwigAryl-X + R₂NHPd catalyst, BaseC-N
SonogashiraAryl-X + R-C≡CHPd/Cu catalyst, BaseC-C (alkyne)

Aryl-X could be a derivative of this compound where X is a leaving group like a halide or triflate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Negishi coupling, specifically, involves the reaction of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The general catalytic cycle for a Negishi coupling reaction is initiated by the oxidative addition of the organohalide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

The successful application of Negishi coupling to a variety of substrates, including those with sensitive functional groups, suggests its potential utility for the derivatization of this compound. For instance, the coupling of various aryl and alkylzinc reagents with functionalized aryl halides proceeds with high efficiency. nih.gov The reaction conditions, particularly the choice of palladium precursor and ligand, are crucial for achieving high yields and selectivity. acs.org

Table 1: Representative Examples of Negishi Cross-Coupling Reactions

Aryl Halide/TriflateOrganozinc ReagentPalladium Catalyst/LigandProductYield (%)Reference
2-BromopyridineDi(p-tolyl)zincPd(PPh₃)₄2-(p-Tolyl)pyridine85 wikipedia.org
o-Iodotolueneo-Tolylzinc chloridePd(PPh₃)₄2,2'-Dimethylbiphenyl79 wikipedia.org
4-BromoacetophenonePhenylzinc chloridePd₂(dba)₃ / XPhos4-Acetylbiphenyl95 nih.gov
3-TriflyloxypyridineEthylzinc bromidePdCl₂(dppf)3-Ethylpyridine78 pitt.edu

This table presents representative examples of Negishi couplings on various substrates to illustrate the general scope and conditions of the reaction.

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a complementary approach to palladium-based methods for the functionalization of aromatic compounds. For aminophenol derivatives, copper catalysis can enable selective C-H functionalization and C-N or C-O bond formation. rsc.orgnih.gov

A notable application is the copper(II)-catalyzed C2-site selective amination of p-aminophenol derivatives. rsc.orgrsc.org This reaction proceeds via a cross-dehydrogenative coupling mechanism, where a C-H bond ortho to the hydroxyl group and an N-H bond of an amine are functionalized without the need for pre-installed leaving groups. rsc.orgrsc.org Given that this compound is a p-aminophenol derivative, it is conceivable that it could undergo a similar transformation. The existing substituents would likely influence the regioselectivity of such a reaction. The fluorine atom at the 2-position might sterically hinder or electronically disfavor reaction at this site, potentially directing functionalization to the C6 position.

Copper catalysts are also employed in Ullmann-type reactions for the formation of C-O and C-N bonds. nih.gov For instance, the selective O-arylation or N-arylation of aminophenols can be achieved using copper-based catalytic systems with appropriate ligands. nih.gov The choice of ligand is critical in directing the selectivity towards either O- or N-arylation. nih.gov For this compound, these methods could be used to introduce aryl substituents on either the phenolic oxygen or the amino nitrogen.

Table 2: Examples of Copper-Catalyzed Transformations of Aminophenols

Aminophenol SubstrateReagentCopper Catalyst/LigandProductYield (%)Reference
4-Morpholinophenol4-Methoxy-N-methylanilineCu(OTf)₂2-Amino-4-morpholinophenol derivative33 rsc.org
3-Aminophenol4-IodotolueneCuI / Picolinic acid3-Amino-4'-methyldiphenyl ether95 nih.gov
4-Aminophenol1-Iodo-4-nitrobenzeneCuI / CyDMEDA4-Amino-4'-nitrodiphenyl ether88 nih.gov
N-Alkoxy-2-methylanilineMethanolIPrCuBr / AgSbF₆meta-Aminophenol derivativeHigh nih.gov

This table provides examples of copper-catalyzed reactions on aminophenol substrates, demonstrating the types of transformations possible.

Application of Click Chemistry Principles (e.g., SuFEx)

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction has emerged as a powerful click chemistry tool for connecting molecular fragments. advanceseng.com SuFEx chemistry is particularly effective for the derivatization of phenols and anilines. thieme-connect.comsigmaaldrich.com

The core of SuFEx reactivity lies in the exchange of a fluoride atom attached to a sulfur(VI) center with a nucleophile, such as the hydroxyl group of a phenol or the nitrogen of an amine. researchgate.net this compound, possessing both a phenolic hydroxyl group and a primary amino group, is an ideal candidate for SuFEx-mediated derivatization.

The phenolic hydroxyl group is generally more reactive in SuFEx reactions than the amino group under neutral or basic conditions. grantome.com Therefore, treatment of this compound with sulfuryl fluoride (SO₂F₂) in the presence of a suitable base would be expected to selectively form the corresponding aryl fluorosulfate (B1228806) at the phenolic oxygen. This transformation is typically rapid and high-yielding. thieme-connect.com The resulting aryl fluorosulfate is a versatile intermediate that can undergo further SuFEx reactions with other nucleophiles. acs.orgnih.gov

The amino group of this compound could also potentially react with SuFEx reagents, such as sulfamoyl fluorides, to form sulfamides. thieme-connect.com The relative reactivity of the phenol versus the amine can often be controlled by the reaction conditions, allowing for selective functionalization. thieme-connect.com The robust nature of the S-O and S-N linkages formed via SuFEx makes this a valuable strategy for creating stable, functionalized molecules. nih.gov

Table 3: Representative SuFEx Reactions with Phenols and Anilines

SubstrateSuFEx ReagentConditionsProductYield (%)Reference
PhenolSO₂F₂Et₃N, MeCNPhenyl fluorosulfate>95 advanceseng.com
4-NitrophenolPhenylmethanesulfonyl fluorideDBU, CH₃CN4-Nitrophenyl phenylmethanesulfonateQuantitative wur.nl
Aniline4-Fluorobenzenesulfonyl fluorideLiHMDS, TolueneN-Phenyl-4-fluorobenzenesulfonamideHigh thieme-connect.com
Tyrosine derivativeAryl fluorosulfateBTMG, HMDS, DMFDiaryl sulfate (B86663) derivativeHigh acs.org

This table illustrates the application of SuFEx chemistry to phenols and anilines, showcasing the formation of fluorosulfates and related derivatives.

Computational and Theoretical Analyses of this compound Remain Undocumented in Public Research

A thorough review of published scientific literature reveals a lack of specific computational and theoretical studies focused on the chemical compound this compound. Despite the broad applicability of computational methods in characterizing molecular properties, this particular substituted phenol has not been the subject of detailed quantum chemical analysis in available research databases.

Methodologies such as Density Functional Theory (DFT) are standard tools for investigating the structural and electronic properties of molecules. These calculations typically provide insights into:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms and predicting bond lengths and angles.

Electronic Structure and Frontier Molecular Orbitals (FMO): Analyzing the distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is crucial for understanding a molecule's reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are rich or deficient in electrons, which helps in predicting sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Examining charge transfer interactions between filled donor orbitals and empty acceptor orbitals, providing a quantitative measure of molecular stability arising from hyperconjugation and delocalization.

Spectroscopic Prediction: Computationally predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can then be correlated with experimental findings to confirm molecular structures.

However, specific data tables, research findings, and detailed analyses pertaining to the geometry, conformational energy, electronic structure, MEP, NBO, or computationally predicted NMR shifts for this compound are not present in the reviewed literature. While the principles of these computational methods are well-established, their application to this specific compound has not been documented in accessible scientific papers or databases. Therefore, a detailed article on its computational and theoretical studies cannot be compiled at this time.

Computational and Theoretical Studies of 4 Amino 2 Fluoro 5 Methoxyphenol

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational Prediction of IR Vibrational Frequencies

The infrared (IR) spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. Computational chemistry offers powerful tools to predict these vibrational frequencies, aiding in the structural elucidation and characterization of novel compounds. For 4-Amino-2-fluoro-5-methoxyphenol, theoretical calculations, typically employing Density Functional Theory (DFT), can be used to compute the harmonic vibrational frequencies. These calculations would involve optimizing the molecular geometry of the compound and then calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting vibrational modes can be assigned to specific functional groups, such as the N-H stretches of the amino group, the O-H stretch of the phenol (B47542), C-F stretching, and various vibrations of the aromatic ring. By comparing the theoretically predicted IR spectrum with experimentally obtained data, a detailed understanding of the molecule's vibrational properties can be achieved.

A hypothetical table of predicted IR vibrational frequencies for this compound, based on DFT calculations, is presented below. Please note that these are representative values and the exact frequencies would depend on the level of theory and basis set used in the computation.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H Stretch3600-3500Strong
N-H Asymmetric Stretch3500-3400Medium
N-H Symmetric Stretch3400-3300Medium
C-H Aromatic Stretch3100-3000Medium
C-O-C Asymmetric Stretch1275-1200Strong
C-F Stretch1250-1000Strong
C-N Stretch1340-1250Medium
N-H Scissoring1650-1580Medium
C=C Aromatic Stretch1600-1450Medium-Strong

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Prediction

The electronic absorption properties of a molecule, which determine its color and how it interacts with light, can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). This computational method allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com These calculations provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic compounds with heteroatom substituents. The predicted UV-Vis spectrum can be a valuable tool for identifying the compound and understanding its electronic structure. mdpi.com

The results of TD-DFT calculations can be summarized in a table, as shown below for a hypothetical prediction for this compound.

Predicted λmax (nm)Oscillator Strength (f)Major Contribution
2950.15HOMO → LUMO (π→π)
2400.30HOMO-1 → LUMO (π→π)
2100.22HOMO → LUMO+1 (π→π*)

Note: HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital.

Reaction Mechanism Elucidation and Reactivity Prediction

Computational chemistry plays a crucial role in understanding the reaction mechanisms and predicting the reactivity of molecules. For this compound, theoretical methods can be employed to explore various potential reaction pathways.

Transition State Characterization and Reaction Pathway Mapping

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The characterization of transition states, which are saddle points on the potential energy surface, is key to understanding the energy barrier of a reaction. For reactions involving this compound, such as electrophilic aromatic substitution or oxidation, computational methods can be used to locate the transition state structures and calculate their energies. This information allows for the determination of the activation energy, providing a quantitative measure of the reaction rate.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituents on the aromatic ring—amino, fluoro, and methoxy (B1213986) groups—have a profound influence on the reactivity of this compound. The amino and methoxy groups are electron-donating and activating, while the fluoro group is electron-withdrawing and deactivating. The interplay of these electronic effects, along with steric effects, can be quantitatively assessed through computational studies. By calculating properties such as molecular electrostatic potential, frontier molecular orbital energies, and charge distributions, it is possible to predict the most likely sites for electrophilic or nucleophilic attack. Furthermore, by comparing the calculated activation energies and reaction enthalpies for different reaction pathways, the influence of each substituent on the reaction kinetics and thermodynamics can be elucidated.

Intermolecular Interactions and Aggregation Behavior

The way molecules interact with each other in the solid state is governed by a variety of non-covalent interactions. Understanding these interactions is essential for predicting crystal packing and the physical properties of the material.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties such as dnorm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.gov For this compound, a Hirshfeld surface analysis would reveal the nature and extent of hydrogen bonding involving the amino and hydroxyl groups, as well as potential C-H···F and π-π interactions, which collectively determine the crystal packing and stability. The analysis also generates a 2D fingerprint plot that provides a quantitative summary of the different types of intermolecular contacts. nih.gov

A hypothetical summary of the percentage contributions of the most significant intermolecular contacts from a Hirshfeld surface analysis of this compound is presented in the table below.

Intermolecular ContactPercentage Contribution
H···H45%
O···H / H···O25%
C···H / H···C15%
F···H / H···F10%
N···H / H···N5%

Topological Studies of Electron Density (e.g., ELF, LOL, RDG)

Topological analysis of electron density is a cornerstone of modern computational chemistry, offering profound insights into chemical bonding and non-covalent interactions. Methodologies such as the Electron Localization Function (ELF), the Laplacian of Electron Density (LOL), and the Reduced Density Gradient (RDG) are employed to map the electronic landscape of a molecule.

Electron Localization Function (ELF) and Laplacian of Electron Density (LOL) are instrumental in visualizing regions of electron localization, which are indicative of covalent bonds, lone pairs, and atomic shells. For this compound, an ELF and LOL analysis would be expected to reveal high localization values corresponding to the C-C, C-H, C-O, C-N, and C-F covalent bonds. Furthermore, distinct localization domains corresponding to the lone pairs on the oxygen, nitrogen, and fluorine atoms would be anticipated.

Reduced Density Gradient (RDG) analysis is particularly adept at identifying and characterizing non-covalent interactions. By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density, various types of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion can be visualized. In the context of this compound, RDG analysis could elucidate potential intramolecular hydrogen bonding between the amino and hydroxyl groups, as well as between the hydroxyl and methoxy groups. The presence and strength of these interactions are critical in determining the molecule's conformational preferences and crystal packing.

A hypothetical data table summarizing the expected findings from a topological analysis is presented below.

Interaction TypeExpected RDG SignatureInvolved Atoms in this compound
Intramolecular H-BondStrong, negative λ₂ valueO-H···N, O-H···O(CH₃)
Van der WaalsNear-zero λ₂ valueAromatic ring stacking in a dimer
Steric RepulsionStrong, positive λ₂ valueBetween bulky substituents in strained conformers

Tautomerism and Isomerism Investigations

Tautomers are constitutional isomers of organic compounds that readily interconvert. The phenomenon is most commonly associated with keto-enol tautomerism, but other forms exist. For this compound, several potential tautomeric and isomeric forms can be computationally investigated to determine their relative stabilities.

The primary tautomerism for this compound would involve the phenol group, potentially existing in equilibrium with a keto tautomer. Additionally, imine-enamine tautomerism involving the amino group is a theoretical possibility. Computational studies, typically employing density functional theory (DFT) or ab initio methods, can calculate the relative energies of these different forms in the gas phase and in various solvents. The results of such studies are crucial for understanding the compound's reactivity and spectroscopic properties.

Isomerism in this compound also includes constitutional isomers where the positions of the fluoro, methoxy, amino, and hydroxyl groups on the benzene (B151609) ring are varied. While the parent compound is defined, computational screening of other isomers can provide insights into structure-property relationships within this chemical family.

Isomer/Tautomer TypeDescription
Phenol-Keto TautomerismEquilibrium between the phenol form and a cyclohexadienone derivative.
Amine-Imine TautomerismInterconversion between the amino form and a corresponding imine.
Positional IsomerismVariations in the substitution pattern on the benzene ring.

Exploration of Nonlinear Optical (NLO) Properties

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability, which is a measure of how easily the electron cloud is distorted by an intense electric field, such as that from a laser.

This compound possesses key structural features that suggest it may exhibit NLO properties. The presence of strong electron-donating groups (the amino and methoxy groups) and an electron-withdrawing group (the fluoro group) attached to a π-conjugated system (the benzene ring) creates a "push-pull" electronic structure. This charge asymmetry can lead to a large first hyperpolarizability (β).

Computational methods are essential for predicting the NLO properties of new materials. By calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of this compound, its potential as an NLO material can be assessed. These calculations are typically performed using time-dependent density functional theory (TD-DFT).

A table summarizing the key NLO parameters that would be computationally investigated is provided below.

NLO PropertySymbolSignificance
Dipole MomentμA measure of the static charge separation in the molecule.
PolarizabilityαThe linear response of the electron cloud to an electric field.
First HyperpolarizabilityβThe first nonlinear response, critical for second-harmonic generation.

Further computational exploration in these areas would provide a comprehensive understanding of the chemical and physical properties of this compound, paving the way for its potential use in materials science and other advanced applications.

Role of 4 Amino 2 Fluoro 5 Methoxyphenol As a Versatile Chemical Building Block and Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of the amino, hydroxyl, and fluoro-substituted aromatic ring makes 4-Amino-2-fluoro-5-methoxyphenol a valuable precursor for constructing intricate molecular architectures. The amino and hydroxyl groups can be readily derivatized or participate in cyclization reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the resulting compounds.

For instance, substituted aminophenols are recognized as key starting materials in the diversity-oriented synthesis of natural product analogs. mdpi.com Although direct examples involving this compound are not explicitly detailed in the provided search results, the general principle of using functionalized aminophenols as foundational units for complex structures is well-established. mdpi.com The presence of the fluorine atom in the 2-position and the methoxy (B1213986) group in the 5-position offers unique opportunities for regioselective reactions, allowing for the controlled assembly of complex molecules with specific stereochemical and electronic properties.

Utilization as a Scaffold for Novel Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound provides an excellent scaffold for the synthesis of novel heterocyclic systems. The amino and phenol (B47542) functionalities can act as nucleophiles in condensation reactions with various electrophiles to form a range of heterocyclic rings.

The synthesis of fluorinated pyrimidines and pyrazoles from fluorinated building blocks highlights the importance of such precursors. beilstein-journals.orgnih.gov While not directly using this compound, these studies demonstrate a general strategy where a fluorinated precursor is cyclized to produce bioactive heterocycles. beilstein-journals.orgnih.gov The amino group of this compound could, for example, react with a β-dicarbonyl compound to form a fluorinated quinoline (B57606) or with other bifunctional reagents to yield a variety of other heterocyclic structures. The fluorine atom's influence on the acidity of the phenol and the basicity of the amine can be strategically exploited to control the outcome of these cyclization reactions. The development of novel scaffolds, such as 4-amino-2-cyanopyrimidines for cathepsin S inhibitors, underscores the ongoing search for new core structures in drug discovery, a role for which derivatives of this compound are well-suited. researchgate.net

Intermediate in the Development of Fluorinated Aromatic Systems

The incorporation of fluorine into aromatic systems is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. walshmedicalmedia.com this compound serves as a valuable intermediate for the synthesis of more complex fluorinated aromatic compounds.

Fluorinated aromatic amino acids, for example, are crucial tools for probing biosynthetic pathways and can significantly alter the properties of peptides and proteins. nih.gov The synthesis of such amino acids often relies on cross-coupling reactions with halogenated precursors. nih.gov this compound can be envisioned as a starting material for the synthesis of novel fluorinated amino acids, where the existing amino and hydroxyl groups can be further elaborated after incorporation into a larger molecular framework. The presence of the fluorine atom is known to have a profound impact on the electronic nature of the aromatic ring, which can be beneficial in various applications, including the development of materials with unique electronic properties. nih.gov

Contribution to Advanced Synthetic Transformations, including Late-Stage Functionalization

The concept of late-stage functionalization (LSF) involves introducing key functional groups into a complex molecule at a late step in the synthesis. This approach is highly valuable for rapidly generating diverse analogs of a lead compound for structure-activity relationship (SAR) studies. While specific examples of LSF on this compound itself are not provided in the search results, the principles of LSF can be applied to molecules derived from this building block.

For instance, the development of electrochemical and multicomponent LSF strategies for the 4-amino-2-pyridone chemotype demonstrates the power of this approach to decorate a core scaffold in a site-selective and sustainable manner. rsc.org A complex molecule synthesized using this compound as a starting material could potentially undergo LSF at various positions, guided by the directing effects of the existing substituents. The fluorine atom, in particular, can influence the regioselectivity of electrophilic aromatic substitution reactions, enabling targeted modifications of the aromatic ring in the final stages of a synthetic sequence.

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